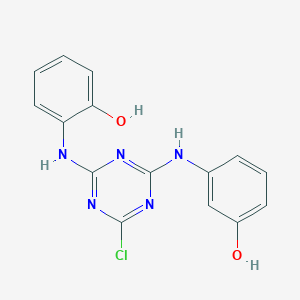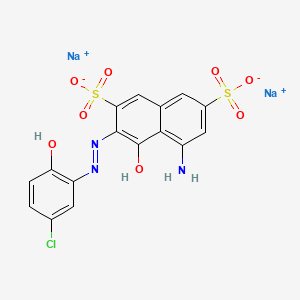
2-((4-Chloro-6-((3-hydroxyphenyl)amino)-1,3,5-triazin-2-yl)amino)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Chloro-6-((3-hydroxyphenyl)amino)-1,3,5-triazin-2-yl)amino)phenol is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with chloro, hydroxyphenyl, and amino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chloro-6-((3-hydroxyphenyl)amino)-1,3,5-triazin-2-yl)amino)phenol typically involves the reaction of 4-chloro-6-(3-hydroxyphenylamino)-1,3,5-triazine with an appropriate amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-Chloro-6-((3-hydroxyphenyl)amino)-1,3,5-triazin-2-yl)amino)phenol can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a quinone derivative, while substitution of the chloro group can yield various substituted triazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-((4-Chloro-6-((3-hydroxyphenyl)amino)-1,3,5-triazin-2-yl)amino)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-((4-Chloro-6-((3-hydroxyphenyl)amino)-1,3,5-triazin-2-yl)amino)phenol involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((4-Chloro-6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenol
- 2-((4-Chloro-6-(3-methoxyphenyl)amino)-1,3,5-triazin-2-yl)amino)phenol
- 2-((4-Chloro-6-(4-hydroxyphenyl)amino)-1,3,5-triazin-2-yl)amino)phenol
Uniqueness
The uniqueness of 2-((4-Chloro-6-((3-hydroxyphenyl)amino)-1,3,5-triazin-2-yl)amino)phenol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxy group in the 3-position of the phenyl ring, combined with the chloro and amino groups on the triazine ring, makes this compound particularly versatile for various applications.
Eigenschaften
Molekularformel |
C15H12ClN5O2 |
|---|---|
Molekulargewicht |
329.74 g/mol |
IUPAC-Name |
2-[[4-chloro-6-(3-hydroxyanilino)-1,3,5-triazin-2-yl]amino]phenol |
InChI |
InChI=1S/C15H12ClN5O2/c16-13-19-14(17-9-4-3-5-10(22)8-9)21-15(20-13)18-11-6-1-2-7-12(11)23/h1-8,22-23H,(H2,17,18,19,20,21) |
InChI-Schlüssel |
CEMYBSCSOAKTDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NC2=NC(=NC(=N2)NC3=CC(=CC=C3)O)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B12276621.png)
![6-Fluorospiro[chromene-2,4'-piperidine]](/img/structure/B12276629.png)

![6-chloro-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12276639.png)


![4-[6-Methyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12276674.png)

![1-Phenyl-4-{4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B12276683.png)



![2-[Amino(cyclopropyl)methyl]benzonitrile;hydrochloride](/img/structure/B12276690.png)

